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molecular formula C10H13N3O2 B8277183 4-(2-Piperazinyl)-3-pyridinecarboxylic acid

4-(2-Piperazinyl)-3-pyridinecarboxylic acid

Cat. No. B8277183
M. Wt: 207.23 g/mol
InChI Key: ONMDPRUXOFRTHF-UHFFFAOYSA-N
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Patent
US08933132B2

Procedure details

To a solution of methyl 4-(2-pyrazinyl)-3-pyridinecarboxylate (400 mg; may be prepared as described in Intermediate 19) in methanol (20 mL) and water (3 mL) LiOH was added (44.5 mg). The reaction mixture was stirred at 80° C. for 2 h. The reaction mixture was filtered to remove the inorganic salts and evaporated in vacuo. The residue was dissolved in MeOH (20 ml), Pd/C (300 mg) was added and the reaction mixture was placed under hydrogen at 3 bar for 2 days. The reaction was monitored by LCMS which showed complete conversion of starting material. Then the catalyst was filtered by means of a celite plug and the filter was washed with MeOH. Then the solvent was evaporated in vacuo and the residue dissolved in 25 ml of MeOH to give a solution of the title compound, used directly in subsequent reactions.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:13]([O:15]C)=[O:14]>CO.O>[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH:2]1[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C1=C(C=NC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C1=C(C=NC=C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic salts
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 ml)
ADDITION
Type
ADDITION
Details
Pd/C (300 mg) was added
WAIT
Type
WAIT
Details
the reaction mixture was placed under hydrogen at 3 bar for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
Then the catalyst was filtered by means of a celite plug
WASH
Type
WASH
Details
the filter was washed with MeOH
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 25 ml of MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(CNCC1)C1=C(C=NC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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